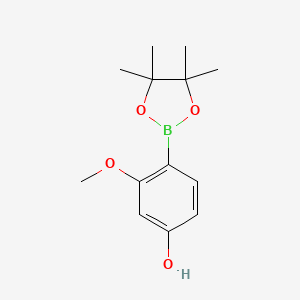

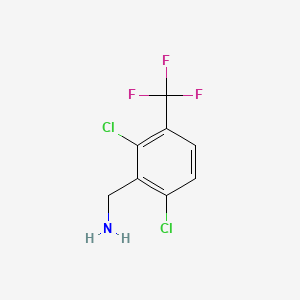

![molecular formula C13H19N3O B1425555 N'-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide CAS No. 1016857-30-9](/img/structure/B1425555.png)

N'-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

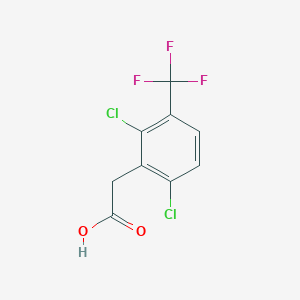

“N’-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide” is a compound with the CAS Number: 1016857-30-9 . It has a molecular weight of 233.31 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

While specific synthesis methods for “N’-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide” were not found, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The IUPAC name for this compound is N’-hydroxy-3-(1-piperidinylmethyl)benzenecarboximidamide . The InChI code for this compound is 1S/C13H19N3O/c14-13(15-17)12-6-4-5-11(9-12)10-16-7-2-1-3-8-16/h4-6,9,13H,1-3,7-8,10,14H2 .Physical And Chemical Properties Analysis

“N’-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide” is a powder that is stored at room temperature . Its molecular weight is 233.31 .Aplicaciones Científicas De Investigación

DNA Binding and Biological Staining

- DNA Minor Groove Binding : Compounds like Hoechst 33258, which possess structural features similar to N'-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide, are known for their strong binding to the minor groove of double-stranded B-DNA. This binding specificity is particularly useful for AT-rich sequences. Hoechst 33258 and its analogues have been extensively utilized as fluorescent DNA stains in cell biology, enabling chromosome and nuclear staining, flow cytometry analysis, and plant chromosome studies. These compounds serve as a foundation for drug design targeting DNA interactions (Issar & Kakkar, 2013).

Pharmacokinetics and Drug Metabolism

- Metabolic Pathways and Bioactivation : The metabolism of arylpiperazine derivatives, which share structural similarities with the compound , involves processes like N-dealkylation leading to the formation of 1-aryl-piperazines. These metabolites have significant implications for the pharmacological actions of drugs, including antidepressants and antipsychotics. The variability in metabolite-to-parent drug ratios among individuals highlights the complexity of predicting drug efficacy and safety profiles (Caccia, 2007).

Supramolecular Chemistry and Nanotechnology

- Benzene-1,3,5-tricarboxamide : Compounds like benzene-1,3,5-tricarboxamide (BTA), although not identical, provide insight into the versatility of benzene derivatives in supramolecular chemistry. BTAs have been employed in applications ranging from nanotechnology to polymer processing due to their ability to self-assemble into one-dimensional structures stabilized by hydrogen bonding. The simple structure and wide accessibility of BTAs underscore the potential of benzene derivatives in scientific research (Cantekin, de Greef, & Palmans, 2012).

Direcciones Futuras

Piperidine derivatives, such as “N’-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

N'-hydroxy-3-(piperidin-1-ylmethyl)benzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c14-13(15-17)12-6-4-5-11(9-12)10-16-7-2-1-3-8-16/h4-6,9,17H,1-3,7-8,10H2,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJQJMWMMWSOCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

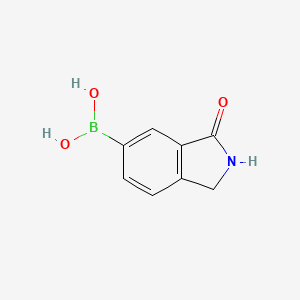

![(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1425473.png)

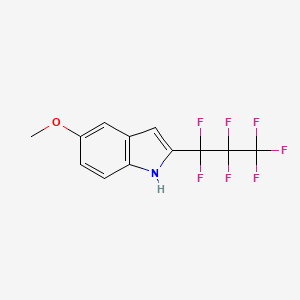

![Acetamide,n-[4-(4-oxo-1-piperidinyl)phenyl]-](/img/structure/B1425480.png)

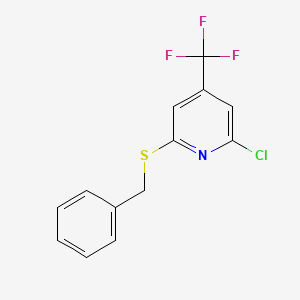

![4-[6-(4-Methyl-piperazin-1-YL)-5-trifluoromethyl-pyridin-3-YL]-benzoic acid methyl ester](/img/structure/B1425484.png)

![N'-hydroxy-3-[(pyridin-3-yl)methoxy]benzene-1-carboximidamide](/img/structure/B1425486.png)

![1'H-spiro[cyclopropane-1,4'-isoquinoline]-1',3'(2'H)-dione](/img/structure/B1425489.png)